molecular formula C7H11IN2O B12949459 4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole

Cat. No.: B12949459
M. Wt: 266.08 g/mol
InChI Key: XHDVZNZMXRWING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, a methoxyethyl group at position 3, and a methyl group at position 1. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Iodine Atom: The iodine atom is introduced at position 4 through an iodination reaction using iodine or an iodine-containing reagent.

    Addition of the Methoxyethyl Group: The methoxyethyl group is added at position 3 through an alkylation reaction using a suitable alkylating agent.

    Methylation: The methyl group is introduced at position 1 through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-methyl-1H-pyrazole: Lacks the methoxyethyl group at position 3.

    3-(2-Methoxyethyl)-1-methyl-1H-pyrazole: Lacks the iodine atom at position 4.

    4-Iodo-3-methyl-1H-pyrazole: Lacks the methoxyethyl group at position 3 and has a methyl group instead.

Uniqueness

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole is unique due to the presence of both the iodine atom at position 4 and the methoxyethyl group at position 3. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

4-iodo-3-(2-methoxyethyl)-1-methylpyrazole

InChI

InChI=1S/C7H11IN2O/c1-10-5-6(8)7(9-10)3-4-11-2/h5H,3-4H2,1-2H3

InChI Key

XHDVZNZMXRWING-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CCOC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.